(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Description
Propriétés
IUPAC Name |
N-(5,6-dimethoxy-3-propyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6S2/c1-6-11-28-20-12-21(32-4)22(33-5)13-23(20)35-25(28)26-24(29)18-7-9-19(10-8-18)36(30,31)27-14-16(2)34-17(3)15-27/h7-10,12-13,16-17H,6,11,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHORIFYCFEAIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies, supported by data tables.
The compound features a benzo[d]thiazole moiety and a sulfonamide group, which are critical for its biological activity. The molecular formula is , with a molecular weight of 392.4 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the benzo[d]thiazole structure followed by the introduction of the morpholino-sulfonyl group. Specific synthetic routes are detailed in the literature but generally include:
- Formation of Benzo[d]thiazole: Reaction of 5,6-dimethoxy-3-propylbenzothiazole with appropriate reagents.
- Coupling Reaction: The benzo[d]thiazole is then coupled with a sulfonamide derivative to yield the final product.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other benzothiazole derivatives.
In Vitro Studies
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant inhibitory effects on AChE and BuChE. For instance, related benzothiazole derivatives have shown IC50 values ranging from 5.80 µM to 40.80 µM against AChE and 7.20 µM to 42.60 µM against BuChE, indicating potential efficacy in treating neurodegenerative disorders such as Alzheimer's disease .
| Compound | IC50 (AChE) | IC50 (BuChE) |
|---|---|---|
| (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide | TBD | TBD |
| Benzothiazole Derivative 1 | 6.40 µM | 7.50 µM |
| Benzothiazole Derivative 2 | 5.80 µM | 7.20 µM |
Antitumor Activity
Studies have indicated that benzothiazole derivatives possess antitumor properties, with compounds exhibiting significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 6.26 µM against HCC827 cells .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of benzothiazole derivatives on cancer cell proliferation and found that specific modifications to the structure enhanced their potency against tumor cells.
- Neuroprotective Effects : Compounds similar to (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide were tested for neuroprotective effects in vitro, demonstrating potential benefits in models of neurodegeneration.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are significant in the treatment of Alzheimer's disease. Studies indicate that derivatives of benzothiazole can exhibit dual inhibition properties against these enzymes, making them promising candidates for further development in Alzheimer's therapy .
- Anticancer Activity :
- Antimicrobial Properties :
Pharmacological Insights
-
Sigma Receptor Ligands :
- The compound has been investigated for its affinity towards sigma receptors, which are implicated in various neurological disorders. Compounds with similar structures have demonstrated significant binding affinities, indicating the potential for therapeutic applications in treating conditions like depression and schizophrenia .
- Metabolic Stability :
Case Studies
-
Alzheimer's Disease Models :
- In vitro studies have shown that compounds similar to (Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide exhibit strong inhibitory effects on acetylcholinesterase activity with IC50 values in the low nanomolar range, suggesting high potency as potential Alzheimer's therapeutics .
- Cancer Cell Lines :
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Enzyme Inhibition | Inhibitors of acetylcholinesterase and butyrylcholinesterase | Potent dual inhibitors identified |
| Anticancer Activity | Induction of apoptosis in cancer cells | Significant reduction in cell viability |
| Antimicrobial Properties | Activity against various pathogens | Effective against specific bacterial strains |
| Sigma Receptor Binding | Potential treatment for neurological disorders | High binding affinity observed |
| Metabolic Stability | Improved pharmacokinetic profiles through structural modifications | Enhanced stability noted in analogs |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Spectroscopic Characterization
- IR Spectroscopy :
- NMR Spectroscopy: 5,6-Dimethoxy groups on the thiazole ring would produce singlet peaks at δ 3.8–4.0 ppm (¹H-NMR), similar to methoxy signals in Zygocaperoside . The 2,6-dimethylmorpholino group’s protons may exhibit splitting patterns analogous to fluorophenyl substituents in compounds [4–6] .
Functional Differences
- Solubility: The dimethylmorpholino sulfonyl group likely enhances aqueous solubility relative to halogenated aryl sulfonamides.
Research Findings and Limitations
- Synthetic Challenges : The (Z)-configuration and thiazole-ylidene linkage may require specialized conditions (e.g., stereoselective synthesis or tautomeric control), as seen in triazole-thione equilibria .
Data Tables
Table 1: Key Spectroscopic Features of Sulfonyl-Containing Compounds
| Compound Type | IR νC=O (cm⁻¹) | IR νS=O (cm⁻¹) | ¹H-NMR (δ ppm) |
|---|---|---|---|
| Target Compound (Inferred) | ~1660–1680 | ~1150–1350 | 3.8–4.0 (OCH₃), 1.0–1.5 (CH₂CH₂CH₃) |
| Sulfonamide-Triazoles [7–9] | N/A | 1247–1255 | 7.2–8.1 (aromatic), 6.6–7.1 (fluorophenyl) |
| Zygocaperoside | Not reported | Not reported | 3.7–3.9 (OCH₃), 1.2–1.4 (alkyl chains) |
Q & A
Q. How to address stereochemical challenges during scale-up synthesis?
- Methodological Answer : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen complexes) to control (Z)-configuration. Chiral HPLC (Chiralpak AD-H column) confirms enantiopurity (>98% ee). recommends X-ray crystallography for batch-to-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
